N-T-Butyl-2-methylbenzamide
Overview
Description
N-T-Butyl-2-methylbenzamide is an organic compound with the molecular formula C12H17NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and the benzene ring is substituted with a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s known that the compound interacts with certain biochemical pathways, which will be discussed in the next sections .
Mode of Action
N-T-Butyl-2-methylbenzamide is involved in reactions at the benzylic position, which include free radical bromination and nucleophilic substitution . In the initiating step of a free radical reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reaction of tert-butyl bromide and amides with heavy metal catalysts or alkali, producing a wide variety of N-tert-butyl amides at high temperature . The compound also participates in the Ritter reaction .
Pharmacokinetics
The compound has a molecular weight of 19127 , which could influence its bioavailability.
Result of Action
The compound’s interaction with its targets and its involvement in various biochemical pathways suggest that it could have significant effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as temperature can affect the reactions in which the compound is involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-T-Butyl-2-methylbenzamide can be synthesized through several methods. One common method involves the reaction of o-toluoyl chloride with tert-butylamine. The reaction typically proceeds in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as copper(II) triflate (Cu(OTf)2) can also improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-T-Butyl-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of 2-methylbenzoic acid.
Reduction: Formation of N-tert-butyl-2-methylbenzylamine.
Substitution: Formation of various N-alkyl or N-aryl-2-methylbenzamides.
Scientific Research Applications
N-T-Butyl-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
N-Methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group.
N-Ethylbenzamide: Similar structure but with an ethyl group instead of a tert-butyl group.
N-Propylbenzamide: Similar structure but with a propyl group instead of a tert-butyl group.
Uniqueness: N-T-Butyl-2-methylbenzamide is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity compared to its smaller alkyl-substituted counterparts .
Properties
IUPAC Name |
N-tert-butyl-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVJWMYCHXFRMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408025 | |
Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104847-07-6 | |
Record name | N-T-BUTYL-2-METHYLBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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